molecular formula C19H22O4S B018895 (2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol CAS No. 849938-16-5

(2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol

Cat. No.: B018895
CAS No.: 849938-16-5
M. Wt: 346.4 g/mol
InChI Key: DXFZSIVVKMWYFP-QZCFVMSDSA-N
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Description

(2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenylmethoxy and phenylsulfanyl groups: These groups are usually introduced through substitution reactions, where suitable leaving groups are replaced by the desired functional groups.

    Stereochemical control: Ensuring the correct stereochemistry at each chiral center is crucial. This is often achieved using chiral catalysts or starting materials with the desired configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Batch or continuous flow processes: Depending on the scale of production, different reactor setups might be used.

    Purification steps: Techniques such as crystallization, distillation, or chromatography would be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxane ring can be reduced under specific conditions to yield different products.

    Substitution: The phenylmethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield sulfoxides or sulfones.

    Reduction: Can lead to various reduced forms of the oxane ring.

    Substitution: Can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its functional groups and stereochemistry make it a valuable tool for probing enzyme-substrate interactions and other biochemical processes.

Medicine

In medicine, this compound has potential applications as a drug candidate or a lead compound for drug development. Its ability to interact with specific molecular targets makes it a promising candidate for therapeutic research.

Industry

In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol: is similar to other oxane derivatives with different substituents.

    Steroid saponins: These compounds share some structural similarities and biological activities.

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure confers distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4S/c1-13-16(20)17(21)18(22-12-14-8-4-2-5-9-14)19(23-13)24-15-10-6-3-7-11-15/h2-11,13,16-21H,12H2,1H3/t13-,16-,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFZSIVVKMWYFP-QZCFVMSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458899
Record name (2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849938-16-5
Record name (2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol
Reactant of Route 2
(2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol
Reactant of Route 3
(2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol
Reactant of Route 4
(2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol
Reactant of Route 5
(2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol
Reactant of Route 6
(2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol

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